2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: Elevated Lipophilicity vs. Methylthio Analog
The target compound demonstrates substantially higher lipophilicity than its methylthio analog, 2,4-dichloro-5-(methylthio)pyrimidine (CAS 7401-98-1). The computed XLogP3-AA for 2,4-dichloro-5-[(ethylthio)methyl]pyrimidine is 2.9, compared to a computed XLogP3 of 2.1 for the methylthio derivative [1][2]. This +0.8 log unit difference translates to an approximately 6.3-fold increase in partition coefficient (LogP), indicating superior lipid solubility and potential for enhanced membrane permeability in downstream drug candidates [3].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 2,4-Dichloro-5-(methylthio)pyrimidine: XLogP3 = 2.1 |
| Quantified Difference | Δ = +0.8 log units (≈6.3-fold increase in partition coefficient) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
Higher lipophilicity can significantly improve passive membrane permeability and target engagement, a critical factor in medicinal chemistry lead optimization campaigns.
- [1] PubChem. 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine. Computed Properties: XLogP3-AA. View Source
- [2] PubChem. 2,4-Dichloro-5-(methylthio)pyrimidine (CAS 7401-98-1). Computed Properties: XLogP3. View Source
- [3] ChemSrc. 2,4-Dichloro-5-ethylsulfanylmethylpyrimidine (CAS 108141-35-1). Physicochemical Properties: LogP. View Source
